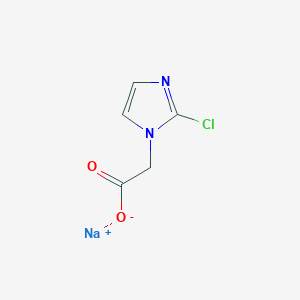

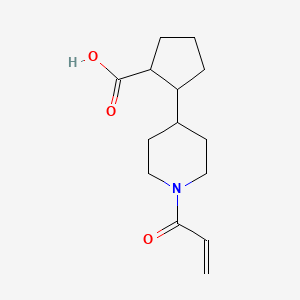

Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

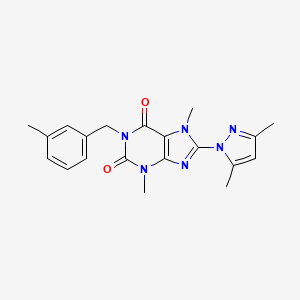

“Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate” is a complex organic compound. It contains a benzyl group, which is a common substituent in organic chemistry with the structure R−CH2−C6H5 . It also contains a tetrahydrothiophene group, which is a sulfur-containing heterocycle, and a nicotinamido group, which is related to nicotinamide, a form of vitamin B3 .

Molecular Structure Analysis

The molecular structure analysis would require more specific information or computational chemistry techniques such as Density Functional Theory (DFT). These techniques can provide information about the compound’s geometry, electronic structure, and other physical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzyl group. The benzylic position (the carbon adjacent to the aromatic ring) is often more reactive due to the stabilization of intermediate structures by the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzyl group could influence its solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Research on ionic liquid-catalyzed C–S bond construction highlights the importance of sulfur-containing compounds in pharmaceuticals and agrochemicals. Ionic liquids have been used to catalyze the synthesis of benzothiazoles from 2-aminothiophenols using CO2 and hydrosilane under mild conditions. This method presents a green route for constructing S-containing compounds, leveraging CO2 as a carbon source, which could be relevant for derivatives of tetrahydrothiophenyl compounds similar to the one mentioned (Gao et al., 2015).

Mechanistic Insights into Organic Reactions

Studies on the oxidative addition of benzyl halides to nickel complexes, followed by carbonylation and the addition of methanol to yield esters, provide insights into the reactivity of benzyl-containing compounds. Such mechanistic insights are crucial for understanding the transformations of benzyl groups in various chemical contexts, which could be applied to the synthesis and functionalization of compounds related to Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate (Stille & Cowell, 1977).

Environmental and Green Chemistry

Research on the degradation of organic compounds in wastewater treatment using advanced oxidation processes identifies the intermediates and mechanisms involved in the mineralization of pollutants. Such studies are pertinent to understanding the environmental fate of complex organic molecules, including those with benzyl and acetate functionalities (Sun & Pignatello, 1993).

Catalysis and Oxidation Reactions

The development of catalytic systems for the oxidation of alcohols to carboxylic acids using recyclable reagents and environmentally friendly solvents is an area of significant interest. Such catalytic systems may offer insights into the selective oxidation of benzyl alcohols and related compounds, which could be relevant to the functional groups present in this compound (Li & Zhang, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl 2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-17(24-12-14-5-2-1-3-6-14)11-21-18(23)16-7-4-9-20-19(16)25-15-8-10-26-13-15/h1-7,9,15H,8,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKNMCSTFMNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B2868792.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)

![Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2868808.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)